4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide is a complex organic compound characterized by its multiple methoxy and sulfonamide groups
Mechanism of Action
Mode of Action
It is known that sulfonamide compounds often act as inhibitors of enzymes, potentially altering the function of these enzymes and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to identify the exact biochemical pathways it affects . Sulfonamide compounds are generally known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Pharmacokinetics
As a result, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with an appropriate amine. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The intermediate products are then further reacted with other phenyl derivatives to achieve the final structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: The sulfonamide groups can be reduced to amines.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid are typically employed.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl rings.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its sulfonamide groups make it a potential candidate for biological studies, particularly in enzyme inhibition.
Medicine: The compound may have therapeutic potential, especially in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
N,N'-1,4-Phenylenebis(methylene)]bis(4-methoxybenzenesulfonamide)
N,N'-1,4-Naphthalenediylbis(4-methoxybenzenesulfonamide)
Uniqueness: This compound is unique due to its specific arrangement of methoxy and sulfonamide groups, which can influence its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties.
Properties
IUPAC Name |
4-methoxy-N-[4-[4-[(4-methoxyphenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S2/c1-33-23-11-15-25(16-12-23)35(29,30)27-21-7-3-19(4-8-21)20-5-9-22(10-6-20)28-36(31,32)26-17-13-24(34-2)14-18-26/h3-18,27-28H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHNQZWXTDWNNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.